

Tovopyrifolin C: A Technical Guide to its Natural Sources and Biosynthesis

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Compound of Interest

Compound Name: *Tovopyrifolin C*

Cat. No.: *B044748*

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Introduction

Tovopyrifolin C is a naturally occurring xanthone, a class of organic compounds characterized by a dibenzo- γ -pyrone backbone. Xanthones have garnered significant interest in the scientific community due to their diverse and promising pharmacological activities. This technical guide provides a comprehensive overview of the natural sources of **Tovopyrifolin C**, detailed methodologies for its isolation, and an exploration of its biosynthetic pathway.

Natural Sources of Tovopyrifolin C

The primary natural source of **Tovopyrifolin C** identified to date is the stem bark of *Calophyllum venulosum*, a plant belonging to the Calophyllaceae family.^[1] This species is found in specific geographical regions and its chemical constituents have been a subject of phytochemical investigations.

Table 1: Natural Source and Location of **Tovopyrifolin C**

Parameter	Description
Natural Source	Stem Bark of Calophyllum venulosum
Family	Calophyllaceae
Geographical Distribution	W. Malesia to Philippines[2]

At present, quantitative data regarding the specific yield of **Tovopyrifolin C** from Calophyllum venulosum is not extensively documented in publicly available literature.

Experimental Protocols: Isolation and Characterization

The isolation of **Tovopyrifolin C** from its natural source involves a series of chromatographic and spectroscopic techniques. The following is a generalized experimental protocol based on standard phytochemical investigation procedures for xanthones.

General Isolation Procedure

- **Extraction:** Dried and powdered stem bark of Calophyllum venulosum is subjected to sequential extraction with solvents of increasing polarity, typically starting with a nonpolar solvent like hexane, followed by chloroform and then methanol. **Tovopyrifolin C** is primarily found in the chloroform extract.[1]
- **Chromatographic Separation:** The crude chloroform extract is then subjected to various chromatographic techniques for purification. This multi-step process typically includes:
 - **Column Chromatography:** The extract is first fractionated using silica gel column chromatography with a gradient elution system of solvents such as hexane and ethyl acetate.
 - **Preparative Thin-Layer Chromatography (TLC):** Fractions containing **Tovopyrifolin C** are further purified using preparative TLC.
 - **High-Performance Liquid Chromatography (HPLC):** Final purification is often achieved using preparative HPLC to yield pure **Tovopyrifolin C**.

- **Structure Elucidation:** The chemical structure of the isolated **Tovopyrifolin C** is determined using a combination of modern spectroscopic methods:
 - **Mass Spectrometry (MS):** To determine the molecular weight and elemental composition.
 - **Infrared (IR) Spectroscopy:** To identify functional groups present in the molecule.
 - **Ultraviolet-Visible (UV-Vis) Spectroscopy:** To analyze the electronic transitions within the molecule.
 - **Nuclear Magnetic Resonance (NMR) Spectroscopy:** Extensive 1D (^1H and ^{13}C) and 2D (COSY, HSQC, HMBC) NMR analyses are crucial for the complete structural assignment of the molecule.

Table 2: Spectroscopic Data for **Tovopyrifolin C**

Spectroscopic Technique	Observed Data (Hypothetical - based on typical xanthone structures)
^1H -NMR (CDCl_3 , 500 MHz)	Data not available in searched literature.
^{13}C -NMR (CDCl_3 , 125 MHz)	Data not available in searched literature.
High-Resolution Mass Spectrometry (HRMS)	Data not available in searched literature.
Infrared (IR) ν_{max} (cm^{-1})	Data not available in searched literature.
Ultraviolet (UV) λ_{max} (nm)	Data not available in searched literature.

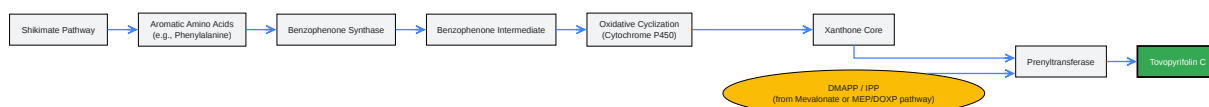
Note: Specific, experimentally determined spectroscopic data for **Tovopyrifolin C** is not readily available in the reviewed literature. The table is a template for where such data would be presented.

Biosynthetic Pathway of Tovopyrifolin C

The precise biosynthetic pathway of **Tovopyrifolin C** has not been fully elucidated. However, based on the general biosynthetic pathway of xanthones in plants, a putative pathway can be proposed. Xanthone biosynthesis primarily follows the shikimate pathway, with contributions from the acetate-malonate pathway.[3]

The core xanthone structure is formed from a benzophenone precursor, which undergoes oxidative cyclization.[3] For prenylated xanthones like **Tovopyrifolin C**, the pathway involves the introduction of one or more prenyl groups, typically derived from dimethylallyl pyrophosphate (DMAPP) or its isomer isopentenyl pyrophosphate (IPP), onto the xanthone scaffold. This prenylation step is catalyzed by prenyltransferase enzymes.

Below is a diagram illustrating the general logical flow of xanthone biosynthesis, which would be the foundation for the specific pathway leading to **Tovopyrifolin C**.

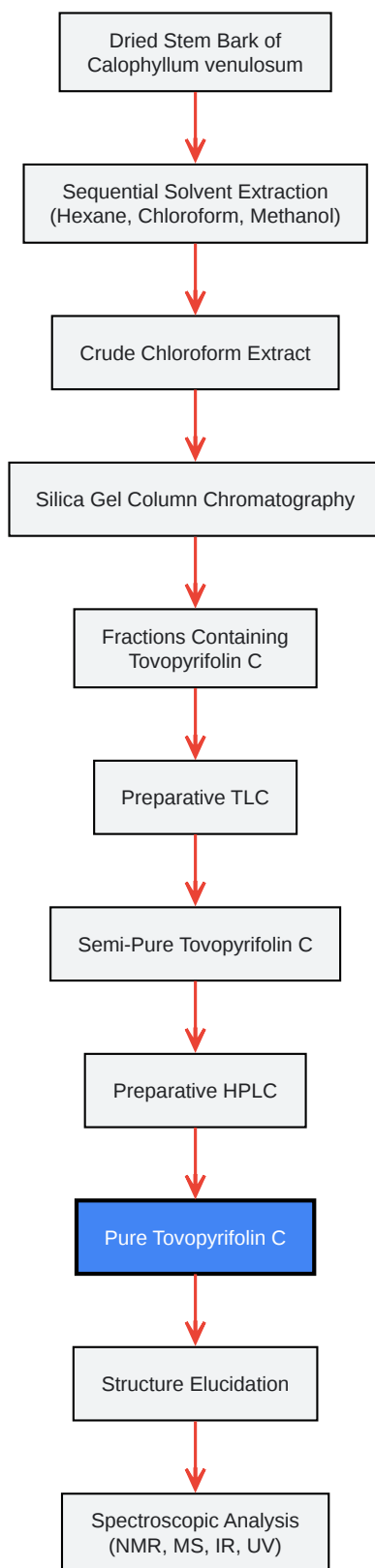


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Caption: General biosynthetic pathway of prenylated xanthones.

Experimental Workflow for Isolation and Characterization

The following diagram outlines a typical workflow for the isolation and structural elucidation of **Tovopyrifolin C** from *Calophyllum venulosum*.



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Caption: Workflow for the isolation of **Tovopyrifolin C**.

Conclusion

Tovopyrifolin C, a prenylated xanthone from *Calophyllum venulosum*, represents a potentially valuable natural product for further scientific investigation. While its natural source has been identified, further research is required to quantify its yield, fully elucidate its specific biosynthetic pathway, and comprehensively characterize its pharmacological activities. The methodologies and workflows presented in this guide provide a solid foundation for researchers and drug development professionals to advance the study of this intriguing compound.

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